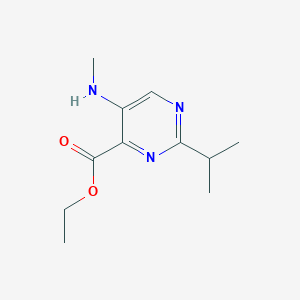

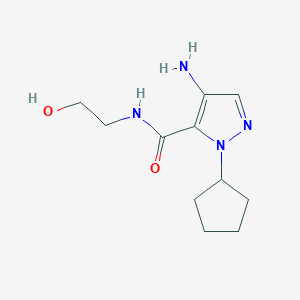

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetamidophenol, also known as Acetaminophen or Paracetamol, is a widely used antipyretic and analgesic drug . It appears as a light yellow powder and is soluble in DMSO and DMF .

Synthesis Analysis

The synthesis of 4-Acetamidophenol, or Paracetamol, involves a two-step process that illustrates the electrophilic reactivities of carbonyls . The process involves the deacetylation of 4-aminophenol, followed by chemoselective hydrolysis of the intermediate ester .

Molecular Structure Analysis

The molecular structure of 4-Acetamidophenol consists of a benzene ring with an acetamide (CH3CONH) group and a hydroxyl (OH) group attached to it .

Chemical Reactions Analysis

4-Acetamidophenol is involved in various chemical reactions. For instance, it undergoes aza- and carba-Michael addition reactions involving 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid and nitrogen and/or carbon nucleophiles .

Physical And Chemical Properties Analysis

4-Acetamidophenol has a molecular weight of 151.163 g/mol and a chemical formula of C8H9NO2 . It appears as a light yellow powder and is soluble in DMSO and DMF .

Applications De Recherche Scientifique

Synthesis Techniques

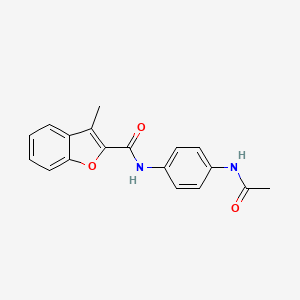

A two-step, diversity-oriented synthesis approach has been developed to create highly functionalized benzofuran-2-carboxamides. This method involves the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction, showcasing the compound's utility in generating a collection of benzofuran derivatives with potential for various applications (Han, Wu, & Dai, 2014).

Biological Activities

Research has demonstrated the compound's role in the synthesis of novel chemical structures with significant biological activities. For example, derivatives have been synthesized with notable anti-inflammatory and analgesic properties, highlighting its potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study explored its use in the creation of molecularly imprinted hydrogels for the photoregulated release and uptake of pharmaceuticals, indicating its application in drug delivery systems (Gong, Wong, & Lam, 2008).

Antimicrobial Agents

Compounds derived from N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide have shown promising antimicrobial activity. A series of novel derivatives has been synthesized and evaluated for their effectiveness against various bacterial and fungal species, opening avenues for new antimicrobial agents (Incerti et al., 2017).

Antioxidant Properties

The compound's derivatives have also been explored for their antioxidant activities. One study focused on a novel derivative, analyzing its structure through X-ray diffraction and DFT calculations, and assessing its antioxidant properties through DPPH free radical scavenging tests. This work underscores the potential of these derivatives in combating oxidative stress-related conditions (Demir et al., 2015).

Chemical Reactivity and Structural Analysis

Further research has been dedicated to understanding the chemical reactivity and structural characteristics of this compound derivatives. Studies involving molecular docking and characterization techniques provide insights into the molecular interactions and properties that contribute to their biological activities and potential therapeutic applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Orientations Futures

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-15-5-3-4-6-16(15)23-17(11)18(22)20-14-9-7-13(8-10-14)19-12(2)21/h3-10H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZPTHKVSHLLMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2966887.png)

![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)

![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)

![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)

![(2Z)-2-{[(1,2,3-thiadiazol-4-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2966906.png)